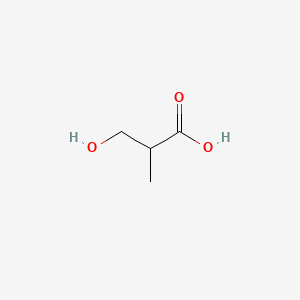

3-Hydroxyisobutyric acid

Descripción

Propiedades

IUPAC Name |

3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862824 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2068-83-9 | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75C8JDF5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxyisobutyric Acid: A Key Valine Catabolite Linking Metabolic Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxyisobutyric acid (3-HIB), a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged as a critical signaling molecule and biomarker in metabolic health and disease.[1][2][3] Once considered a simple metabolic byproduct, recent evidence has implicated 3-HIB in the regulation of fatty acid transport, insulin (B600854) sensitivity, and mitochondrial function.[4][5][6] Elevated circulating levels of 3-HIB are strongly associated with insulin resistance, type 2 diabetes, and obesity, highlighting its potential as a therapeutic target and a diagnostic marker.[3][7][8][9][10] This technical guide provides a comprehensive overview of the core aspects of 3-HIB metabolism, its physiological and pathological roles, and the experimental methodologies used to investigate its function.

The Valine Catabolism Pathway and 3-HIB Formation

The breakdown of valine, an essential BCAA, occurs through a multi-step enzymatic pathway primarily within the mitochondria of various tissues, including skeletal muscle, liver, and adipose tissue.[11][12][13]

The initial steps involve the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate, by branched-chain aminotransferase (BCAT).[5][11] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.[5][11]

The pathway then proceeds through a series of reactions, including dehydrogenation to methacrylyl-CoA and hydration to 3-hydroxyisobutyryl-CoA.[11] A key and unique step in valine catabolism is the hydrolysis of 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which releases the free form of this compound (3-HIB).[11][12][14] This step is critical as it allows 3-HIB, a small and easily diffusible molecule, to exit the mitochondria and potentially the cell, acting as a signaling molecule.[11]

Following its formation, 3-HIB is further metabolized to methylmalonic semialdehyde, which is then converted to propionyl-CoA.[11] Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.[11][15]

Physiological and Pathological Roles of 3-HIB

Regulation of Fatty Acid Transport and Insulin Resistance

A growing body of evidence has established a direct link between 3-HIB and the regulation of fatty acid metabolism, which in turn impacts insulin sensitivity.[5][16][17] Studies have shown that 3-HIB can stimulate the uptake of fatty acids in various tissues, including skeletal muscle and heart.[16][17] This effect is thought to be mediated by its action as a paracrine factor on endothelial cells, promoting the transport of fatty acids from the circulation into the tissues.[17][18]

The increased intracellular accumulation of lipids, a condition known as lipotoxicity, can impair insulin signaling pathways.[2] Specifically, elevated lipid levels can lead to the activation of protein kinase C (PKC) and other signaling molecules that interfere with the insulin receptor substrate (IRS) proteins and the downstream Akt signaling cascade.[4] This impairment of insulin signaling results in reduced glucose uptake and utilization by cells, a hallmark of insulin resistance.[4]

Several studies have demonstrated that elevated levels of 3-HIB are associated with insulin resistance in both animal models and humans.[7][9][16] For instance, individuals with type 2 diabetes and obesity exhibit higher circulating concentrations of 3-HIB.[3][7][8] Furthermore, interventions that improve insulin sensitivity, such as bariatric surgery, have been shown to decrease plasma 3-HIB levels.[1][7]

Mitochondrial Function

The impact of 3-HIB on mitochondrial function appears to be complex and context-dependent. Some studies suggest that at physiological concentrations, 3-HIB may enhance mitochondrial respiration.[4] However, at supraphysiological concentrations, as might be seen in metabolic disease states, 3-HIB has been shown to suppress both mitochondrial and glycolytic metabolism.[4]

In white adipocytes, 3-HIB treatment has been observed to decrease mitochondrial oxygen consumption and the generation of reactive oxygen species (ROS).[7][8] Conversely, in brown adipocytes, 3-HIB increases these measures, suggesting a role in modulating the function of different adipose tissue depots.[7][8]

Furthermore, in the context of the rare genetic disorder 3-hydroxyisobutyric aciduria, the accumulation of 3-HIB has been linked to mitochondrial dysfunction, potentially contributing to the neurological symptoms observed in affected individuals.[19] Studies in rat brain homogenates have shown that 3-HIB can inhibit the activity of respiratory chain complexes, particularly complex I-III.[19]

Quantitative Data on 3-HIB Levels

The following tables summarize quantitative data on circulating 3-HIB concentrations in various physiological and pathological states, as reported in the cited literature.

Table 1: Plasma this compound Concentrations in Humans

| Condition | 3-HIB Concentration (µM) | Reference |

| Normal (Overnight Fasted) | 21 ± 2 | [20] |

| Normal (72-hour Fasted) | 97 ± 4 | [20] |

| Diabetic Subjects | 38 ± 5 | [20] |

| Mildly Diabetic Rats | 112 | [21] |

| Severely Diabetic Rats | 155 | [21] |

Table 2: Correlation of Plasma 3-HIB with Metabolic Parameters

| Parameter | Correlation with 3-HIB | Significance | Reference |

| HOMA2-IR | Positive | Significant | [1][7] |

| BMI | Positive | Significant | [1] |

| Plasma Glucose | Positive | Significant | [1] |

| HDL-C | Inverse | Significant | [1][7] |

| Triglycerides (TAG) | Positive | Significant | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in 3-HIB research, synthesized from the available literature.

Quantification of 3-HIB in Biological Samples

Accurate measurement of 3-HIB is crucial for understanding its role in metabolic processes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly specific method.[2][20]

Protocol: GC-MS Analysis of 3-HIB [2][20]

-

Sample Preparation:

-

Deproteinize plasma or serum samples by adding a solvent like acetonitrile (B52724) and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness using a centrifugal evaporator or a gentle stream of nitrogen.

-

-

Derivatization:

-

Methoximation: Add a solution of methoxyamine hydrochloride (MeOx) to the dried sample to protect the keto group of 3-HIB, preventing the formation of multiple derivatives.

-

Silylation: Following methoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilan (TMCS). This step replaces active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on a suitable capillary column.

-

Detect and quantify the derivatized 3-HIB using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

An alternative method is an enzymatic spectrophotometric assay, which measures the production of NADH at 340 nm following the reaction with 3-hydroxyisobutyrate (B1249102) dehydrogenase.[21]

Cellular Assays for 3-HIB Function

Protocol: Fatty Acid Uptake Assay [7][17]

-

Cell Culture: Culture relevant cell types, such as endothelial cells (e.g., HUVECs), myotubes (e.g., C2C12), or adipocytes, to confluence in appropriate culture plates.

-

Treatment: Treat the cells with varying concentrations of 3-HIB for a specified duration.

-

Fatty Acid Incubation: Add a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acids) to the culture medium and incubate for a defined period.

-

Washing: Wash the cells multiple times with a suitable buffer to remove any unincorporated fluorescent fatty acid.

-

Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry. The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.

Protocol: Assessment of Insulin Signaling (Western Blot for p-Akt) [4]

-

Cell Culture and Treatment: Culture cells (e.g., myotubes) and treat with 3-HIB as described above.

-

Insulin Stimulation: Stimulate the cells with a known concentration of insulin for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and a primary antibody for total Akt (as a loading control).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of 3-HIB on insulin-stimulated Akt phosphorylation.

Conclusion and Future Directions

This compound has transitioned from a mere metabolic intermediate to a significant player in metabolic regulation. Its role in promoting fatty acid uptake and contributing to insulin resistance provides a novel mechanistic link between BCAA metabolism and the pathogenesis of type 2 diabetes. The strong association of circulating 3-HIB levels with metabolic diseases underscores its potential as a valuable biomarker for risk assessment and disease monitoring.

Future research should focus on further elucidating the precise molecular mechanisms by which 3-HIB exerts its effects on endothelial cells and other target tissues. Identifying the specific receptors or transporters involved in 3-HIB signaling could pave the way for the development of novel therapeutic strategies aimed at mitigating the adverse metabolic consequences of elevated 3-HIB. Furthermore, longitudinal studies are needed to fully establish the predictive value of 3-HIB as a biomarker for the progression of metabolic diseases. A deeper understanding of the regulation of HIBCH activity and 3-HIB production could also reveal new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Higher Concentrations of BCAAs and 3-HIB Are Associated with Insulin Resistance in the Transition from Gestational Diabetes to Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evidence that this compound inhibits key enzymes of energy metabolism in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of 3-Hydroxyisobutyric Acid: A Technical Guide

Abstract

3-Hydroxyisobutyric acid (3-HIB), a chiral intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged from a mere metabolic byproduct to a significant signaling molecule and a potent biomarker for metabolic diseases.[1][2] Initially identified in the context of rare inherited metabolic disorders, recent research has illuminated its multifaceted roles in systemic energy homeostasis, particularly in regulating fatty acid metabolism, insulin (B600854) sensitivity, and mitochondrial function.[3] Elevated circulating levels of 3-HIB are strongly associated with insulin resistance and an increased risk for type 2 diabetes.[4][5] This molecule is secreted by various tissues, including skeletal muscle and adipose tissue, and acts in a paracrine manner to influence the function of neighboring cells, most notably endothelial cells.[2][6] This technical guide provides an in-depth exploration of the core biological functions of 3-HIB, detailing its metabolic pathway, signaling cascades, and the experimental methodologies used to elucidate its roles.

Metabolism of this compound

3-HIB is exclusively formed during the degradation of L-valine, one of the three essential BCAAs.[6][7] The catabolic pathway is initiated by a reversible transamination of valine to its corresponding branched-chain α-keto acid (BCKA), 2-ketoisovalerate (KIV), a reaction catalyzed by branched-chain aminotransferase (BCAT).[8] Following irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the pathway proceeds through several steps to form 3-hydroxyisobutyryl-CoA. The final step in the production of free 3-HIB is the hydrolysis of this CoA ester by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[6] This enzymatic step is critical, as it allows the otherwise cell-retained CoA derivative to be released as free 3-HIB, which can then be transported out of the mitochondria and the cell to enter circulation.[6]

Core Biological Functions and Signaling

Regulation of Fatty Acid Transport and Insulin Resistance

A primary function of 3-HIB is its role as a paracrine signaling molecule that modulates fatty acid (FA) transport and contributes to insulin resistance.[2][7] Secreted by muscle cells, particularly under conditions of increased BCAA oxidation, 3-HIB acts on adjacent microvascular endothelial cells to stimulate the transport of fatty acids across the endothelial barrier.[2][9] This leads to increased FA uptake by the muscle tissue, promoting the accumulation of intramuscular lipids like diacylglycerol (DAG).[3] Elevated intramuscular lipid levels are a known cause of lipotoxicity, which impairs insulin signaling pathways, thereby contributing to the development of insulin resistance.[3][7]

Studies have shown this effect is specific to certain types of endothelial cells. Human umbilical vein endothelial cells (HUVECs) and human cardiac microvascular endothelial cells respond to 3-HIB with increased fatty acid uptake, whereas human adipose tissue-derived endothelial cells do not show a similar response.[4][9] This suggests that 3-HIB may specifically regulate metabolic flexibility in heart and skeletal muscle.[4][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 9. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of the 3-Hydroxyisobutyric Acid Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid valine, has emerged from relative obscurity to become a significant molecule of interest in metabolic research. Initially identified in the context of rare inborn errors of metabolism, its role has expanded to encompass fundamental physiological processes, including fatty acid metabolism and insulin (B600854) signaling. Elevated levels of 3-HIB have been strongly associated with insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease, making it a potential biomarker and therapeutic target. This technical guide provides an in-depth overview of the discovery and characterization of the 3-HIB metabolic pathway, detailing the key enzymatic steps, regulatory mechanisms, and the experimental methodologies that have been pivotal in its elucidation.

The Core Metabolic Pathway

The 3-HIB metabolic pathway is an integral part of valine catabolism. The production of free 3-HIB is primarily regulated by the mitochondrial enzyme 3-hydroxyisobutyryl-CoA (HIBYL-CoA) hydrolase (HIBCH), which catalyzes the hydrolysis of HIBYL-CoA. This step is critical as it allows 3-HIB to be released from the mitochondria and enter circulation, where it can act as a signaling molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the 3-HIB metabolic pathway, providing a comparative overview for researchers.

Table 1: Plasma this compound Concentrations in Human Subjects

| Condition | N | Mean ± SD (µM) | Notes | Reference |

| Healthy Controls | 4,942 | Varies by glycemic status | Community-based cohort | [1] |

| Normoglycemia | - | ~2.5 (median) | Part of the HUSK cohort | [1] |

| Hyperglycemia | - | ~3.0 (median) | Part of the HUSK cohort | [1] |

| Type 2 Diabetes | - | ~3.5 (median) | Part of the HUSK cohort | [1] |

| Obese | - | Increased vs. Lean | Associated with BMI | [2][3] |

| Post-bariatric surgery | - | Marked decrease | Following weight loss | [1] |

Data are aggregated from multiple studies and presented as approximations. For precise values and statistical significance, please refer to the cited literature.

Table 2: Kinetic Parameters of 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)

| Species | Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Human | Recombinant | 3-Hydroxyisobutyryl-CoA | 3.7 ± 0.7 | Not Reported | [4] |

| Human (Patient) | Lymphoblastoid cells (p.A96D mutant) | 3-Hydroxyisobutyryl-CoA | 20.1 ± 6.6 | Not Reported | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the 3-HIB metabolic pathway.

Quantification of 3-HIB in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 3-HIB in biological fluids.

a. Sample Preparation:

-

To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., d6-3-HIB).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

b. Derivatization:

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 60°C for 30 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and carboxyl groups. Incubate at 60°C for 60 minutes.

c. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the derivatized 3-HIB and the internal standard.

Quantification of 3-HIB in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and sensitivity for 3-HIB analysis.

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HIB).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column or a HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to improve ionization.

-

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 3-HIB (e.g., precursor ion m/z 103 to a specific product ion) and the internal standard for quantification.

Western Blot Analysis of HIBCH Expression

This protocol is used to detect and quantify the HIBCH protein in cell or tissue lysates.

a. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

b. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIBCH (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

RNA-Seq Analysis of Gene Expression in the 3-HIB Pathway

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome and can be used to identify changes in the expression of genes involved in the 3-HIB pathway.

a. RNA Extraction and Library Preparation:

-

Extract total RNA from cells or tissues using a suitable kit.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Prepare RNA-Seq libraries from high-quality RNA using a commercially available kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

b. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantify gene expression levels to generate a count matrix.

-

Perform differential gene expression analysis between experimental groups.

-

Conduct gene set enrichment analysis (GSEA) using a curated gene set for the valine degradation pathway to identify coordinated changes in gene expression. A representative gene set is provided in Table 3.

Table 3: Representative Gene Set for Valine Catabolism Pathway Analysis

| Gene Symbol | Gene Name |

| BCAT1 | Branched Chain Amino Acid Transaminase 1 |

| BCAT2 | Branched Chain Amino Acid Transaminase 2 |

| BCKDHA | Branched Chain Keto Acid Dehydrogenase E1 Subunit Alpha |

| BCKDHB | Branched Chain Keto Acid Dehydrogenase E1 Subunit Beta |

| DBT | Dihydrolipoamide Branched Chain Transacylase E2 |

| DLD | Dihydrolipoamide Dehydrogenase |

| ACAD8 | Acyl-CoA Dehydrogenase Family Member 8 |

| ECHS1 | Enoyl-CoA Hydratase, Short Chain 1 |

| HIBCH | 3-Hydroxyisobutyryl-CoA Hydrolase |

| HIBADH | 3-Hydroxyisobutyrate Dehydrogenase |

| ALDH6A1 | Aldehyde Dehydrogenase 6 Family Member A1 |

| MCEE | Methylmalonyl-CoA Epimerase |

| MUT | Methylmalonyl-CoA Mutase |

Signaling Pathways and Experimental Workflows

The discovery of 3-HIB's role as a signaling molecule has opened new avenues of research. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Conclusion

The discovery and ongoing investigation of the this compound metabolic pathway have significantly advanced our understanding of the intricate connections between amino acid catabolism, lipid metabolism, and insulin resistance. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals. As research in this field continues, a deeper understanding of the molecular mechanisms regulated by 3-HIB will likely unveil novel therapeutic strategies for metabolic diseases. The methodologies outlined herein provide a solid foundation for future studies aimed at dissecting the multifaceted roles of this intriguing metabolite.

References

- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of 3-Hydroxyisobutyric Acid in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, has emerged as a critical signaling molecule in the pathogenesis of insulin (B600854) resistance.[1] Historically viewed as a simple metabolic byproduct, recent evidence has illuminated its role as a paracrine factor that modulates fatty acid transport and lipid accumulation in key metabolic tissues, thereby contributing to the development of insulin resistance.[2][3][4] This technical guide provides a comprehensive overview of the core findings related to 3-HIB, including its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Discovery and Background

For decades, elevated circulating levels of BCAAs have been strongly associated with insulin resistance and an increased risk of type 2 diabetes.[1][5] However, the underlying molecular mechanisms connecting BCAA metabolism to insulin sensitivity remained elusive. A significant breakthrough came with the identification of 3-HIB as a bioactive metabolite.[1] Seminal research demonstrated that 3-HIB is secreted by muscle cells and acts on adjacent endothelial cells to stimulate the transport of fatty acids, leading to lipid accumulation in skeletal muscle and subsequent insulin resistance.[2][3][4]

Mechanism of Action: A Paracrine Signaling Cascade

The primary mechanism by which 3-HIB contributes to insulin resistance involves a paracrine signaling cascade that enhances fatty acid uptake in skeletal muscle. This process can be broken down into the following key steps:

-

Production and Secretion from Muscle: The synthesis of 3-HIB in skeletal muscle is driven by the catabolism of valine. The transcriptional coactivator PGC-1α plays a crucial role in upregulating the expression of genes involved in BCAA catabolism, leading to increased production and secretion of 3-HIB.[1][6]

-

Action on Endothelial Cells: Secreted 3-HIB acts on nearby endothelial cells, the building blocks of blood vessels.[2][3] This interaction stimulates the transport of fatty acids across the endothelial barrier.

-

Upregulation of Fatty Acid Transporters: The 3-HIB-mediated increase in trans-endothelial fatty acid transport is thought to be facilitated by the upregulation and/or activation of fatty acid transport proteins (FATPs), specifically FATP3 and FATP4, on the surface of endothelial cells.[7][8]

-

Lipid Accumulation in Muscle: The enhanced transport of fatty acids into the muscle tissue leads to the accumulation of intracellular lipid species.[2][4]

-

Induction of Insulin Resistance: The excess accumulation of lipids in muscle cells is a well-established cause of insulin resistance.[2][3] These lipid molecules can interfere with the insulin signaling pathway, leading to impaired glucose uptake.

Signaling Pathways

PGC-1α-Mediated Valine Catabolism and 3-HIB Production

The production of 3-HIB is intricately linked to the activity of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[3][9][10] PGC-1α stimulates the expression of several enzymes involved in the valine catabolic pathway, thereby increasing the flux through this pathway and leading to the generation and secretion of 3-HIB.[6]

PGC-1α driven production and secretion of 3-HIB from muscle cells.

3-HIB-Mediated Fatty Acid Transport and Insulin Resistance

Once secreted, 3-HIB initiates a paracrine signaling cascade that culminates in insulin resistance in muscle tissue.

Paracrine signaling of 3-HIB leading to insulin resistance.

Quantitative Data

The following tables summarize key quantitative data regarding 3-HIB concentrations in various physiological and pathological states and its functional effects.

Table 1: Circulating 3-Hydroxyisobutyrate Concentrations

| Condition | Cohort Size | Key Finding | Reference |

| Normoglycemia vs. Hyperglycemia | 4,942 | Plasma 3-HIB is elevated in individuals with hyperglycemia compared to normoglycemic individuals.[6][7] | Nilsen et al., 2020 |

| Normoglycemia vs. Type 2 Diabetes | 4,942 | Plasma 3-HIB is significantly elevated in patients with established type 2 diabetes.[6][7] | Nilsen et al., 2020 |

| Obesity and Insulin Resistance | 85 | Circulating 3-HIB concentrations positively correlate with HOMA2 of insulin resistance.[7][11] | Nilsen et al., 2020 |

| Bariatric Surgery | Not Specified | A transient increase in 3-HIB is followed by a marked decrease after bariatric surgery and weight loss.[6][7] | Nilsen et al., 2020 |

| Fasting (Humans) | Not Specified | Plasma 3-HIB concentrations range from 20 to 100 µmol/L after fasting in individuals with type 1 diabetes.[6][7] | Nilsen et al., 2020 |

Table 2: Functional Effects of 3-Hydroxyisobutyrate

| Experiment | Cell Type/Model | Treatment | Key Finding | Reference |

| Fatty Acid Uptake | HUVECs | Conditioned medium from PGC-1α-expressing myotubes (containing 3-HIB) | Increased uptake of a fluorescently labeled fatty acid analog (Bodipy-FA).[2] | Jang et al., 2016 |

| Fatty Acid Uptake | White and Brown Adipocytes | Addition of 3-HIB | Increased fatty acid uptake.[11][12] | Nilsen et al., 2020 |

| Glucose Uptake | White and Brown Adipocytes | 3-HIB (short-term) | Decreased insulin-stimulated glucose uptake.[7] | Nilsen et al., 2020 |

| Glucose Uptake | White and Brown Adipocytes | 3-HIB (long-term) | Increased insulin-stimulated glucose uptake.[7] | Nilsen et al., 2020 |

| Mitochondrial Respiration | White Adipocytes | 3-HIB treatment | Decreased mitochondrial oxygen consumption.[11][12] | Nilsen et al., 2020 |

| Mitochondrial Respiration | Brown Adipocytes | 3-HIB treatment | Increased mitochondrial oxygen consumption.[11][12] | Nilsen et al., 2020 |

| Lipid Accumulation | White and Brown Adipocytes | Knockdown of HIBCH (3-HIB forming enzyme) | Decreased lipid accumulation.[11][12] | Nilsen et al., 2020 |

Experimental Protocols

Quantification of 3-Hydroxyisobutyrate in Plasma by GC-MS

This protocol is based on established methods for the analysis of organic acids in biological fluids.[2][13]

Experimental Workflow

Workflow for GC-MS quantification of 3-HIB in plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., d6-3-HIB).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[2]

-

-

Derivatization:

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 60°C for 30 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and carboxyl groups. Incubate at 60°C for 60 minutes.[2]

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of 3-HIB and the internal standard.[2]

-

Endothelial Cell Fatty Acid Uptake Assay

This assay measures the uptake of a fluorescently labeled fatty acid analog into endothelial cells.[5][8]

Experimental Workflow

Workflow for the endothelial cell fatty acid uptake assay.

Methodology:

-

Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and grow to confluence.

-

Treatment:

-

Wash the HUVECs with serum-free medium.

-

Incubate the cells with either control medium or medium containing 3-HIB at the desired concentration for 4 hours.

-

-

Fatty Acid Uptake:

-

Prepare a fatty acid uptake solution containing a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) complexed to fatty acid-free Bovine Serum Albumin (BSA).

-

Remove the treatment medium and add the fatty acid uptake solution to the cells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Measurement:

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.[8]

-

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol assesses the impact of 3-HIB on mitochondrial function by measuring the oxygen consumption rate (OCR).[11][14]

Methodology:

-

Cell Seeding: Seed white or brown adipocytes in a Seahorse XF cell culture microplate and allow them to differentiate.

-

3-HIB Treatment: Add 3-HIB to the cells at the desired final concentration and incubate for a specified time (e.g., 2 hours) before the assay.

-

Seahorse Assay:

-

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (Complex V).

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for maximum respiration.

-

Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration.

-

-

-

Data Analysis: The Seahorse XF Analyzer measures the OCR in real-time. From the OCR profile, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion and Future Directions

The discovery of this compound as a signaling metabolite has provided a crucial mechanistic link between branched-chain amino acid metabolism and insulin resistance.[1] This understanding opens new avenues for the development of therapeutic strategies aimed at mitigating insulin resistance and type 2 diabetes. Future research should focus on further elucidating the downstream signaling targets of 3-HIB in endothelial and muscle cells, as well as exploring the potential of inhibiting 3-HIB production or action as a therapeutic approach. The detailed methodologies provided in this guide offer a robust framework for researchers to pursue these important questions.

References

- 1. portlandpress.com [portlandpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - 3-Hydroxyisobutyrate, a strong marker of insulin resistance in type 2 diabetes and obesity that modulates white and brown adipocyte metabolism - American Diabetes Association - Figshare [diabetesjournals.figshare.com]

- 5. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs [jove.com]

- 6. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid Metabolism in Endothelial Cell | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. PPARγ/Pgc-1α-Fndc5 pathway up-regulation in gastrocnemius and heart muscle of exercised, branched chain amino acid diet fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PGC-1α-Mediated Branched-Chain Amino Acid Metabolism in the Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

3-Hydroxyisobutyric Acid: A Valine-Derived Biomarker for Type 2 Diabetes and Insulin Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The global rise of type 2 diabetes (T2D) necessitates the discovery of novel biomarkers for early detection, risk stratification, and the development of targeted therapies. Emerging evidence points to 3-hydroxyisobutyric acid (3-HIB), a catabolic intermediate of the branched-chain amino acid (BCAA) valine, as a significant and promising biomarker. Circulating levels of 3-HIB are consistently elevated in individuals with hyperglycemia, insulin (B600854) resistance, and established T2D.[1][2][3] Mechanistically, 3-HIB is not merely a passive indicator of metabolic dysregulation but an active signaling molecule. It has been shown to stimulate the transport of fatty acids across the endothelium into tissues like skeletal muscle and liver, leading to intracellular lipid accumulation, a key factor in the pathogenesis of insulin resistance.[4][5][6] This technical guide provides a comprehensive overview of 3-HIB, covering its metabolic origins, clinical association with T2D, molecular mechanisms, and detailed experimental protocols for its study.

Metabolic Pathway: The Origin of this compound

3-HIB is an intermediary metabolite produced during the catabolism of the essential BCAA, valine. This process primarily occurs in the mitochondria of various tissues, including skeletal muscle, adipose tissue, and the liver.[7][8] The pathway involves a series of enzymatic steps, with the conversion of 3-hydroxyisobutyryl-CoA to 3-HIB by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) being a critical step that allows 3-HIB to be released from the cell and enter circulation.

Quantitative Association with Type 2 Diabetes

Multiple large-scale human cohort studies have established a strong, positive association between circulating 3-HIB concentrations and the prevalence of T2D.[1][9] The levels of 3-HIB show a stepwise increase from normoglycemic individuals to those with prediabetes and further to patients with diagnosed T2D.[2][3] This correlation remains significant even after adjusting for other known risk factors like age, BMI, and fasting glucose levels.[6][10]

Table 1: Circulating this compound (3-HIB) Concentrations in Human Plasma

| Study Population | Condition | Mean 3-HIB Concentration (µM) | Reference |

| Normal Individuals | Overnight Fasted | 21 ± 2 | [11][12] |

| Diabetic Subjects | Overnight Fasted | 38 ± 5 | [11][12] |

| Normal Individuals | 72-hour Fast | 97 ± 4 | [11][12] |

| HUSK Cohort | Normoglycemia (n=4,537) | Geometric Mean (z-score baseline) | [1][2] |

| HUSK Cohort | Hyperglycemia (n=204) | Geometric Mean (z-score 0.45) | [1][2] |

| HUSK Cohort | Type 2 Diabetes (n=201) | Geometric Mean (z-score 0.87) | [1][2] |

Table 2: Correlation of Plasma 3-HIB with Key Metabolic Markers

The following table summarizes Spearman correlation coefficients (r) from a study cohort, demonstrating the relationship between 3-HIB and markers of insulin resistance and adiposity.[13]

| Metabolic Marker | Correlation with 3-HIB (Spearman's r) | Significance |

| HOMA2-IR (Insulin Resistance) | ~ 0.45 | Positive |

| BMI | ~ 0.40 | Positive |

| Glucose | ~ 0.35 | Positive |

| Insulin C-peptide | ~ 0.40 | Positive |

| Triacylglycerols (TAG) | ~ 0.25 | Positive |

| HDL-Cholesterol | ~ -0.30 | Negative |

| HOMA2 of β-cell function | ~ 0.20 | Positive |

Note: Correlation values are approximate based on graphical representations in the cited literature.[13]

Molecular Mechanism: 3-HIB as a Mediator of Insulin Resistance

3-HIB is a paracrine signaling molecule that actively contributes to the development of insulin resistance. Secreted from muscle and adipose cells, 3-HIB acts on nearby vascular endothelial cells to promote the translocation and activity of fatty acid transporters, particularly FATP3 and FATP4.[14][15] This action facilitates an increased flux of fatty acids from the circulation into tissues. The resulting accumulation of intracellular lipids, such as diacylglycerols (DAGs) and ceramides, interferes with the insulin signaling cascade, notably by inhibiting key proteins like Akt (Protein Kinase B), leading to impaired GLUT4 translocation and reduced glucose uptake.[4][16][17]

Experimental Protocols

Accurate quantification of 3-HIB and assessment of its biological activity are crucial for research. The following sections detail standard methodologies.

Quantification of 3-HIB in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of small molecules like 3-HIB in complex biological matrices.[16][18]

A. Materials

-

Plasma samples (collected in EDTA or heparin tubes)

-

Internal Standard (IS): Stable isotope-labeled 3-HIB (e.g., d6-3-HIB)

-

Protein Precipitation Solvent: Ice-cold acetonitrile (B52724) or methanol

-

Reconstitution Solvent: Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)

-

LC-MS/MS system with a reverse-phase C18 column

B. Sample Preparation Protocol

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike the sample with 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent.

-

Vortex briefly and centrifuge again to pellet any insoluble debris.

-

Transfer the final supernatant to an autosampler vial for analysis.

C. LC-MS/MS Analysis Parameters

-

Liquid Chromatography:

-

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for 3-HIB (e.g., m/z 103 -> 57) and its internal standard.

-

In Vitro Fatty Acid Uptake Assay

This assay measures the effect of 3-HIB on the ability of cells (e.g., adipocytes, myotubes, or endothelial cells) to take up fatty acids from the culture medium.[2][19]

A. Materials

-

Differentiated adipocytes or other target cells in culture plates.

-

3-HIB stock solution.

-

Fluorescent fatty acid analog (e.g., BODIPY™ FL C12).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.5% fatty acid-free BSA).

-

Plate reader capable of measuring fluorescence.

B. Experimental Protocol

-

Culture and differentiate cells to the desired state (e.g., mature adipocytes at day 6 of differentiation).[2]

-

Prepare the fatty acid uptake solution by complexing the BODIPY-labeled fatty acid with fatty acid-free BSA in the assay buffer.

-

Prepare treatment solutions in assay buffer: a vehicle control and various concentrations of 3-HIB (e.g., 25, 50, 100 µM).[2]

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells with the 3-HIB or vehicle control solutions for a short period (e.g., 5-15 minutes) at 37°C.[2]

-

Initiate the uptake by adding the fluorescent fatty acid solution to all wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1% SDS in PBS).

-

Transfer the lysate to a black microplate and measure the fluorescence (e.g., Ex/Em ~485/520 nm for BODIPY FL).

-

Normalize the fluorescence signal to the total protein content of each well, determined by a BCA or similar protein assay.

-

Express results as relative fluorescence units (RFU) per µg of protein.

Conclusion and Future Directions

This compound has emerged as a robust biomarker strongly associated with insulin resistance and the risk of developing type 2 diabetes.[3][10] Its role as an active signaling molecule that promotes lipid accumulation provides a direct mechanistic link between BCAA metabolism and the pathogenesis of T2D.[5][6]

For researchers and drug development professionals, 3-HIB represents several opportunities:

-

Diagnostics: Development of high-throughput assays for 3-HIB could enhance T2D risk prediction models.[20]

-

Therapeutics: The enzymatic pathways responsible for 3-HIB production and its downstream signaling targets (e.g., FATP3/4) present novel targets for therapeutic intervention aimed at mitigating insulin resistance.[14][21]

-

Clinical Trials: Monitoring 3-HIB levels could serve as a pharmacodynamic biomarker to assess the efficacy of interventions targeting BCAA metabolism or insulin sensitivity.

Further research is warranted to fully elucidate the regulation of 3-HIB secretion and its precise interactions with endothelial cell receptors, which could uncover additional therapeutic targets for metabolic diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated Plasma Levels of this compound Are Associated With Incident Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. | Sigma-Aldrich [merckmillipore.com]

- 12. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RePORT ⟩ RePORTER [reporter.nih.gov]

- 15. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. This compound dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D- and L-3-Hydroxyisobutyric acid by an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Blood biomarker identified that predicts type 2 diabetes many years before diagnosis | Lund University [lunduniversity.lu.se]

- 21. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Synthesis of 3-Hydroxyisobutyric Acid: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathway, Regulation, and Physiological Significance of a Key Valine Metabolite

Introduction

3-Hydroxyisobutyric acid (3-HIB), a chiral intermediate in the catabolism of the branched-chain amino acid (BCAA) valine, has emerged from a mere metabolic byproduct to a significant signaling molecule implicated in crucial physiological and pathophysiological processes.[1][2][3] Elevated circulating levels of 3-HIB are strongly associated with insulin (B600854) resistance, type 2 diabetes, and obesity.[4][5][6][7] This technical guide provides a comprehensive overview of the endogenous synthesis of 3-HIB, its metabolic fate, and its role as a paracrine signaling molecule, with a focus on the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolism, diabetes, and related areas.

The Metabolic Pathway of this compound Synthesis

The primary route for the endogenous synthesis of 3-HIB is through the catabolism of L-valine, an essential branched-chain amino acid.[1][4][8][9] This multi-step process occurs within the mitochondria of various tissues, including skeletal muscle, heart, and adipose tissue.[4][10]

The pathway begins with the transamination of valine to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA. Subsequent enzymatic reactions lead to the formation of 3-hydroxyisobutyryl-CoA, which is then hydrolyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-HIB.[1][11] The transcriptional coactivator PGC-1α plays a crucial role in upregulating the expression of genes involved in valine catabolism, thereby increasing the production and secretion of 3-HIB from muscle cells.[1]

3-HIB can be further metabolized by 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH) , a mitochondrial enzyme that catalyzes its reversible oxidation to methylmalonate semialdehyde.[12][13] This intermediate then enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.[11][14][15] A deficiency in HIBADH leads to the accumulation and increased excretion of 3-HIB, a condition known as 3-hydroxyisobutyric aciduria.[16][17]

Quantitative Data on this compound

Circulating levels of 3-HIB are altered in various metabolic states. The following tables summarize key quantitative data from human and animal studies.

| Condition | Subject | 3-HIB Concentration (μmol/L) | Reference |

| Normoglycemia | Human | ~2.5 (Geometric Mean) | [10] |

| Hyperglycemia | Human | ~3.5 (Geometric Mean) | [10] |

| Type 2 Diabetes | Human | ~4.5 (Geometric Mean) | [10] |

| Fasting (Type 1 Diabetes) | Human | 20 - 100 | [4][10] |

Table 1: Circulating 3-HIB Concentrations in Different Glycemic States.

| Intervention | Subject | Change in Circulating 3-HIB | Reference |

| Bariatric Surgery (1 year post-op) | Human | Marked Decrease | [4][7] |

| Protein Ingestion | Human | Increased | [5] |

Table 2: Impact of Interventions on Circulating 3-HIB Levels.

Experimental Protocols

Quantification of 3-HIB in Biological Samples

A common method for quantifying 3-HIB in plasma, serum, or cell culture media is through liquid chromatography-mass spectrometry (LC-MS).

-

Sample Preparation: Proteins are precipitated from the sample using a solvent like acetonitrile. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS analysis.

-

Chromatography: Separation is typically achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid like formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, often in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of 3-HIB. Stable isotope-labeled 3-HIB is commonly used as an internal standard for accurate quantification.

HIBCH Knockdown using siRNA

To investigate the role of 3-HIB synthesis in cellular processes, small interfering RNA (siRNA) can be used to knockdown the expression of the HIBCH gene.[4][7]

-

Cell Culture: Adipocytes or myotubes are cultured to the desired stage of differentiation.

-

Transfection: Cells are transfected with siRNA specifically targeting the HIBCH mRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Cells are incubated for a period (e.g., 48-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in HIBCH protein levels.

-

Validation: The efficiency of the knockdown is confirmed by measuring HIBCH mRNA levels using quantitative real-time PCR (qRT-PCR) and HIBCH protein levels by Western blotting.

-

Functional Assays: Following confirmation of knockdown, functional assays such as measuring 3-HIB secretion, lipid accumulation, or fatty acid uptake are performed.

Conditioned Medium Fatty Acid Uptake Assay

This assay is used to determine if secreted factors from one cell type (e.g., muscle cells) can influence the function of another cell type (e.g., endothelial cells).

-

Preparation of Conditioned Medium: Muscle cells are cultured, and the culture medium is collected after a certain period. This "conditioned medium" contains secreted factors, including 3-HIB.

-

Treatment of Target Cells: Endothelial cells are incubated with the conditioned medium.

-

Fatty Acid Uptake Measurement: A fluorescently labeled fatty acid analog (e.g., BODIPY-FA) is added to the endothelial cells. After a short incubation, the cells are washed to remove any unincorporated fatty acid.

-

Quantification: The amount of fatty acid taken up by the cells is quantified by measuring the intracellular fluorescence using a plate reader or by imaging with a fluorescence microscope.

Signaling Role of this compound

3-HIB acts as a paracrine signaling molecule, particularly in the context of skeletal muscle and the vasculature.[1] Muscle cells secrete 3-HIB, which then acts on adjacent endothelial cells to stimulate the transport of fatty acids across the endothelial barrier.[1] This leads to increased fatty acid uptake and accumulation in the muscle tissue, a process that can contribute to the development of insulin resistance.[1][6]

Conclusion

The endogenous synthesis of this compound via the valine catabolic pathway is a critical process with far-reaching implications for metabolic health. As a signaling molecule, 3-HIB provides a mechanistic link between branched-chain amino acid metabolism and the pathogenesis of insulin resistance.[1] The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate roles of 3-HIB. A deeper understanding of the regulation of 3-HIB synthesis and its downstream effects will be instrumental in the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-isobutyrate - BEVITAL AS [bevital.no]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 16. 3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency-A novel disorder of valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pub.h-brs.de [pub.h-brs.de]

- 18. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyisobutyric acid and branched-chain amino acid metabolism

An In-depth Technical Guide to 3-Hydroxyisobutyric Acid and Branched-Chain Amino Acid Metabolism

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve not only as substrates for protein synthesis but also as critical signaling molecules in various metabolic pathways.[1][2] Dysregulation of BCAA metabolism is increasingly associated with metabolic diseases, including insulin (B600854) resistance, type 2 diabetes (T2D), and obesity.[1][3][4][5] A key intermediate in the catabolism of valine, this compound (3-HIB), has emerged as a significant bioactive metabolite.[3][6][7] This molecule is not merely a metabolic byproduct but acts as a paracrine signaling molecule that links BCAA metabolism with fatty acid transport and utilization, thereby influencing systemic insulin sensitivity.[1][6][7] This guide provides a comprehensive technical overview of the BCAA metabolic pathway focusing on 3-HIB, its physiological roles, the experimental methodologies used for its study, and its implications for researchers and drug development professionals.

BCAA Catabolism and the Production of 3-HIB

The catabolism of BCAAs is a multi-step enzymatic process that primarily initiates in skeletal muscle. The initial steps are common to all three BCAAs, followed by divergent pathways.

2.1 The Valine Catabolic Pathway

The breakdown of valine proceeds through the following key steps:

-

Transamination : Valine is reversibly converted to its corresponding branched-chain α-keto acid (BCKA), α-ketoisovalerate (KIV), by the enzyme branched-chain aminotransferase (BCAT).[7][8]

-

Oxidative Decarboxylation : KIV undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA.[7][8]

-

Subsequent Oxidation : Isobutyryl-CoA is further metabolized through a series of reactions, leading to the formation of 3-hydroxyisobutyryl-CoA.

-

Hydrolysis to 3-HIB : The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to produce this compound (3-HIB).[3][9]

A unique feature of the valine pathway is that 3-HIB is one of the few intermediates not bound to Coenzyme A (CoA), allowing it to be released from the mitochondria and secreted from cells, such as myocytes, to act as a signaling molecule.[10][11]

The Role of 3-HIB in Cellular Metabolism and Signaling

Recent research has identified 3-HIB as a crucial paracrine factor that modulates lipid metabolism and insulin signaling, particularly in muscle and adipose tissue.

3.1 Paracrine Regulation of Fatty Acid Transport

Studies have shown that 3-HIB secreted from muscle cells can act on adjacent endothelial cells to stimulate the transport of fatty acids from the circulation into the muscle tissue.[6][7] This is achieved by upregulating the expression of fatty acid transporters. This mechanism provides a direct link between BCAA catabolic flux and fatty acid availability in muscle.[6] Interestingly, the effect of 3-HIB on fatty acid uptake appears to be cell-type specific. While it enhances transport in human umbilical vein endothelial cells (HUVECs) and human cardiac microvascular endothelial cells, it does not seem to affect human adipose tissue-derived endothelial cells.[6][12][13]

3.2 Effects on Adipocytes

In addition to its effects on endothelial cells, 3-HIB also directly influences adipocyte metabolism. Studies on both white adipose tissue (WAT) and brown adipose tissue (BAT) adipocyte cultures have shown that the addition of 3-HIB increases fatty acid uptake.[3][4] Furthermore, 3-HIB treatment has differential effects on mitochondrial respiration in these adipocyte subtypes: it decreases oxygen consumption in white adipocytes while increasing it in brown adipocytes.[3][4]

3.3 The Link to Insulin Resistance

The 3-HIB-mediated increase in fatty acid uptake and subsequent lipid accumulation in skeletal muscle is a key mechanism contributing to insulin resistance.[6][7] The buildup of intracellular lipid metabolites, such as diacylglycerols (DAGs) and ceramides, can interfere with the insulin signaling cascade. Specifically, these lipids can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), leading to impaired downstream signaling through the PI3K/Akt pathway and reduced glucose transporter 4 (GLUT4) translocation to the cell membrane. This results in decreased insulin-stimulated glucose uptake by the muscle.[5]

Quantitative Data Summary

Elevated levels of 3-HIB are consistently observed in metabolic disorders. The following tables summarize key quantitative findings from various studies.

Table 1: Plasma Concentrations of this compound (3-HIB)

| Condition | Species | 3-HIB Concentration (µM) | Reference |

| Normal (overnight fasted) | Human | 21 ± 2 | [14] |

| Diabetic (overnight fasted) | Human | 38 ± 5 | [14] |

| 72-hour Fasted | Human | 97 ± 4 | [14] |

| Basal (pre-clamp) | Human | 35 ± 2 | [15] |

| During HECP | Human | 14 ± 1 | [15] |

| Normal | Rat | 28 | [16] |

| 48-hour Starved | Rat | 42 | [16] |

| Mildly Diabetic | Rat | 112 | [16] |

| Severely Diabetic | Rat | 155 | [16] |

HECP: Hyperinsulinemic-euglycemic clamp procedure

Table 2: Effects of 3-HIB on Cellular Processes

| Cell Type | Process Measured | 3-HIB Concentration | Observed Effect | Reference |

| Differentiating WAT Adipocytes | Fatty Acid Uptake | 25-100 µM | Increased uptake | [3][17] |

| Differentiating BAT Adipocytes | Fatty Acid Uptake | 25-100 µM | Increased uptake | [3][17] |

| Human Adipose Endothelial Cells | Fatty Acid Uptake | Not specified | No effect | [12][13] |

| Human HUVEC | Fatty Acid Uptake | Not specified | Increased uptake | [12][13] |

| Human Cardiac Endothelial Cells | Fatty Acid Uptake | Not specified | Increased uptake | [12][13] |

| Differentiating WAT Adipocytes | Glucose Uptake (Insulin-stimulated) | 25-100 µM (24h) | Decreased uptake | [3] |

| Differentiating WAT Adipocytes | Mitochondrial O₂ Consumption | 100 µM | Decreased | [3] |

| Differentiating BAT Adipocytes | Mitochondrial O₂ Consumption | 100 µM | Increased | [3] |

WAT: White Adipose Tissue; BAT: Brown Adipose Tissue; HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

Accurate quantification of 3-HIB and assessment of its biological activity are crucial for research. Below are detailed protocols for key experiments.

5.1 Quantification of 3-HIB in Plasma

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for quantifying 3-HIB.[14][18]

5.1.1 Protocol for LC-MS/MS Analysis [18]

-

Sample Preparation :

-

To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-HIB).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatograph : Utilize a reverse-phase C18 column or a HILIC column for separation.

-

Mobile Phase : A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to aid in ionization.

-

Mass Spectrometer : Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 3-HIB and its internal standard.

-

5.1.2 Protocol for GC-MS Analysis [18]

-

Sample Preparation :

-

Perform protein precipitation as described for LC-MS/MS (5.1.1, steps 1a-1d).

-

-

Derivatization :

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 60°C for 30 minutes.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and carboxyl groups. Incubate at 60°C for 60 minutes. This step creates volatile derivatives suitable for gas chromatography.

-

-

GC-MS Analysis :

-

Gas Chromatograph : Use a capillary column such as a DB-5ms.

-

Injection : Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program : A representative program starts at 70°C, holds for 2 minutes, then ramps to 300°C at 10°C/minute, followed by a 5-minute hold.

-

Mass Spectrometer : Operate in electron ionization (EI) mode, monitoring for characteristic fragment ions of the derivatized 3-HIB.

-

5.2 Fatty Acid Uptake Assay [3] This protocol measures the ability of cells to take up fatty acids from the medium, often using a fluorescently labeled fatty acid analog.

-

Cell Culture : Plate cells (e.g., differentiating adipocytes, endothelial cells) in a suitable multi-well plate (e.g., 96-well) and grow to the desired state.

-

Pre-treatment : Treat cells with desired concentrations of 3-HIB (e.g., 25-100 µM) or a vehicle control for a specified duration (e.g., 5 minutes to 24 hours) in serum-free media.

-

Fatty Acid Incubation : Add a fluorescently labeled fatty acid analog (e.g., BODIPY™ FL C₁₂) to the media and incubate for a defined period (e.g., 15-30 minutes).

-

Washing : Aspirate the media and wash the cells multiple times with a suitable buffer (e.g., PBS) to remove any unincorporated fluorescent probe.

-

Quantification : Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Normalization : Normalize the fluorescence reading to cell number or total protein content in each well to account for variations in cell density. Data are often presented as relative fluorescence units (RFU).

Clinical Significance and Future Directions